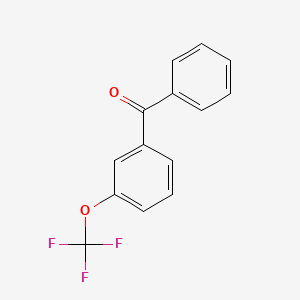![molecular formula C12H15FN4O2S2 B14140491 N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide CAS No. 1033202-33-3](/img/structure/B14140491.png)
N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties .
Métodos De Preparación
The synthesis of N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide involves multiple steps. One common method includes the reaction of 4-ethyl-5-sulfanyl-4H-1,2,4-triazole with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Aplicaciones Científicas De Investigación
N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: It has potential therapeutic applications in treating infections and diseases caused by bacteria and fungi.
Mecanismo De Acción
The mechanism of action of N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell lysis and death. Additionally, the compound can bind to bacterial enzymes, disrupting their normal function and inhibiting bacterial growth .
Comparación Con Compuestos Similares
N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide is unique due to its specific substitution pattern and the presence of both sulfanyl and fluorophenyl groups. Similar compounds include:
4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)-sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione: This compound has a similar triazole core but different substituents, leading to variations in biological activity.
(±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol:
Propiedades
Número CAS |
1033202-33-3 |
|---|---|
Fórmula molecular |
C12H15FN4O2S2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C12H15FN4O2S2/c1-3-16-11(14-15-12(16)20)8-17(21(2,18)19)10-6-4-9(13)5-7-10/h4-7H,3,8H2,1-2H3,(H,15,20) |
Clave InChI |
YFVQCDPJEMIODI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NNC1=S)CN(C2=CC=C(C=C2)F)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


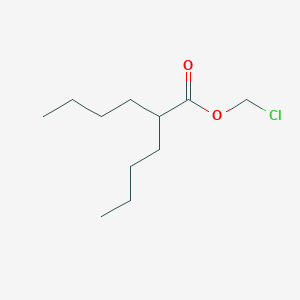
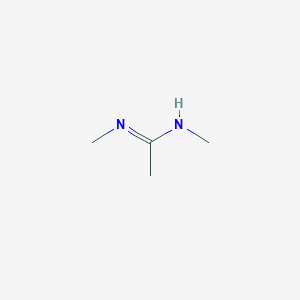
![{4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B14140422.png)
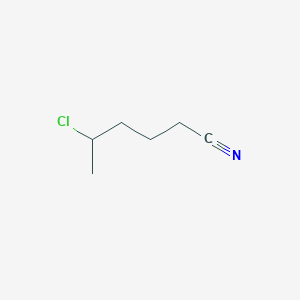

![4-({(2E)-3-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B14140462.png)
![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B14140464.png)
![2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene](/img/structure/B14140468.png)
![methyl 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B14140477.png)
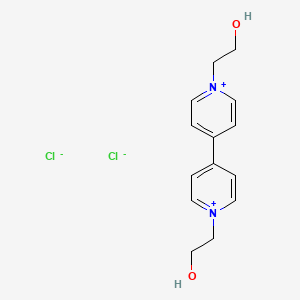
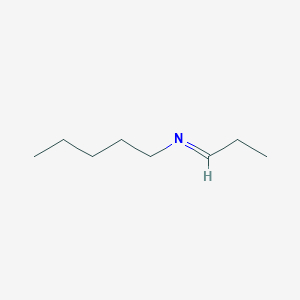
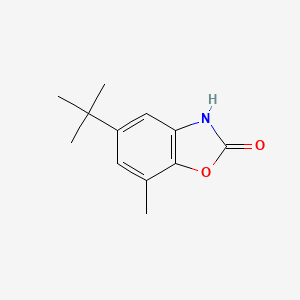
![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide](/img/structure/B14140495.png)
